molecular formula C9H10ClNO2 B3213826 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one CAS No. 1128149-77-8

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

Cat. No.: B3213826
CAS No.: 1128149-77-8
M. Wt: 199.63 g/mol
InChI Key: FPBFXZLYOLUDJK-UHFFFAOYSA-N
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Description

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a pyridinone derivative characterized by a chlorine atom at position 3, a cyclopropylmethyl group at position 1, and a hydroxyl group at position 2. Pyridinones are often explored for their biological activity, including kinase inhibition and antimicrobial properties. The cyclopropylmethyl substituent may enhance metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

3-chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-7(12)3-4-11(9(8)13)5-6-1-2-6/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBFXZLYOLUDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=C(C2=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736814
Record name 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128149-77-8
Record name 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Cyclopropylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction using cyclopropylmethyl halides.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyl groups may participate in hydrogen bonding or electrostatic interactions, while the cyclopropylmethyl group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 1, 3, and 4:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one 1: Cyclopropylmethyl; 3: Cl; 4: OH C₉H₁₀ClNO₂ Hydroxyl enhances hydrophilicity; cyclopropylmethyl improves metabolic stability. N/A (Target)
3-Chloro-1-isopropyl-4-methylpyridin-2(1H)-one 1: Isopropyl; 3: Cl; 4: CH₃ C₉H₁₂ClNO Methyl at position 4 increases lipophilicity; isopropyl may reduce steric hindrance.
3-[(4-Chlorophenyl)methyl]-1-cycloheptyl-4-hydroxy-1,2-dihydropyridin-2-one 1: Cycloheptyl; 3: 4-Cl-benzyl; 4: OH C₁₉H₂₂ClNO₂ Bulky cycloheptyl and benzyl groups enhance steric bulk; higher molecular weight.
3-Chloro-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one 1: 4-(2-oxopiperidinyl)phenyl; 3: Cl C₁₆H₁₆ClN₂O₂ Piperidinone moiety introduces conformational rigidity; dihydropyridinone core.

Key Observations :

  • Position 1 Substituents : The cyclopropylmethyl group in the target compound balances lipophilicity and steric demand, whereas cycloheptyl () and isopropyl () substituents alter solubility and metabolic pathways.
  • Position 4 Functional Groups : The hydroxyl group in the target compound and in enhances hydrogen-bonding capacity, contrasting with the methyl group in , which increases logP.
  • Ring Saturation: The dihydropyridinone structure in may improve planarity and π-π stacking compared to the fully aromatic pyridinone core.

Analysis :

  • The target compound’s hydroxyl group likely reduces logP compared to methyl or benzyl substituents.
  • Safety data for highlights irritant properties, suggesting that substituents like isopropyl may introduce reactivity risks absent in the hydroxylated analogs.

Biological Activity

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one, with the CAS number 1128149-77-8, is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • CAS Number : 1128149-77-8
  • Structural Characteristics : The compound features a chloro group and a hydroxyl group on a pyridine ring, which is crucial for its biological activity.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes, particularly in the context of neurodegenerative diseases. The following are key mechanisms identified in related compounds:

  • Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease treatment, where increased acetylcholine levels can help alleviate cognitive decline .
  • Neuroprotective Effects : Some studies have demonstrated that derivatives can protect neuronal cells from oxidative stress and apoptosis. This is often mediated through the activation of the Nrf2 pathway, which upregulates antioxidant responses .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity TypeAssay TypeIC₅₀ Value (µM)Reference
AChE InhibitionElectric eel AChE70
NeuroprotectionH₂O₂-induced cytotoxicity>40
Antioxidant ActivityDPPH ScavengingModerate

Case Studies

Recent investigations into compounds structurally related to this compound have revealed promising results:

  • Alzheimer's Disease Models : A study demonstrated that a similar hydroxypyridine derivative improved cognitive function in animal models of Alzheimer's disease through AChE inhibition and neuroprotection against amyloid-beta toxicity .
  • Cytotoxicity Assessments : In glioma cell lines, related compounds exhibited selective cytotoxicity, effectively reducing cell viability while sparing normal astrocytes. This suggests a potential therapeutic window for treating gliomas without significant side effects on healthy tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Reactant of Route 2
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3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

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